molecular formula C7H12O2 B091476 4-Hydroxy-4-methylcyclohexanone CAS No. 17429-02-6

4-Hydroxy-4-methylcyclohexanone

Cat. No.: B091476
CAS No.: 17429-02-6
M. Wt: 128.17 g/mol
InChI Key: MACNVPBGMHPCML-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methylcyclohexanone is an organic compound with the molecular formula C7H12O2. It is a cyclohexanone derivative, characterized by the presence of a hydroxyl group and a methyl group on the same carbon atom.

Mechanism of Action

Target of Action

4-Hydroxy-4-methylcyclohexanone is primarily used as a synthetic reagent One such compound is trans-4-amino-1-methylcyclohexanol, an intermediate in pharmaceutical synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific compounds it is used to synthesize. For example, if it is used to synthesize a drug, the biochemical pathways affected would be those targeted by that drug .

Result of Action

The result of this compound’s action is the formation of new compounds. This is achieved through its role as a synthetic reagent in chemical reactions .

Action Environment

The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions in which this compound is involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-4-methylcyclohexanone can be synthesized through several methods. One common synthetic route involves the oxidation of 4-methylcyclohexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 4-methylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-methylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Hydroxy-4-methylcyclohexanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of both the hydroxyl and methyl groups on the same carbon atom, which imparts distinct chemical and physical properties .

Biological Activity

4-Hydroxy-4-methylcyclohexanone (CAS Number: 17429-02-6) is a cyclic ketone that has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry. This compound serves as an intermediate in the synthesis of pharmaceuticals and has been studied for its toxicological properties, metabolic pathways, and enzymatic interactions.

  • Molecular Formula : C7_7H12_{12}O2_2
  • Molecular Weight : 128.17 g/mol
  • Density : 1.082 g/cm³
  • Boiling Point : 222.1°C at 760 mmHg
  • Flash Point : 89.3°C

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in metabolic processes. For instance, it has been shown to be a substrate for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics .

Toxicological Profile

The toxicological assessment of this compound reveals several key findings:

  • Acute Toxicity : In animal studies, doses as high as 1000 mg/kg body weight have shown hepatotoxic effects, including hepatocellular hypertrophy and increased liver weights .
  • Genotoxicity : Tests have indicated that this compound is not likely to be genotoxic, as it did not produce mutagenic effects in bacterial point mutation tests .
  • Repeated Exposure : Inhalation studies suggest that repeated exposure may lead to mild respiratory irritation but is unlikely to cause serious health damage at lower concentrations .

Case Studies

Several case studies highlight the biological implications of exposure to this compound:

  • Occupational Exposure : A case involving a worker exposed to a mixture containing this compound reported neurological symptoms such as headaches and dizziness after prolonged exposure, suggesting potential neurotoxic effects at high concentrations .
  • Metabolic Pathways : Studies have identified that this compound is a major metabolite of methyl isobutyl ketone (MIBK), emphasizing its relevance in understanding the metabolic fate of related compounds in biological systems .

Research Findings

Recent research has focused on the synthesis and application of this compound in medicinal chemistry:

  • It has been utilized as a precursor for synthesizing trans-4-amino-1-methylcyclohexanol, which is significant in pharmaceutical development .
  • Investigations into its role as a potential biomarker for certain diseases have emerged, particularly in breath analysis studies where volatile organic compounds (VOCs) are assessed for diagnostic purposes .

Summary Table of Biological Activity

PropertyFindings
Enzymatic Interaction Substrate for cytochrome P450 enzymes
Acute Toxicity (NOAEL) 30 mg/kg (males), 100 mg/kg (females)
Genotoxicity Not genotoxic
Repeated Exposure Effects Mild respiratory irritation
Pharmaceutical Applications Precursor for trans-4-amino-1-methylcyclohexanol

Properties

IUPAC Name

4-hydroxy-4-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(9)4-2-6(8)3-5-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACNVPBGMHPCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169807
Record name 4-Hydroxy-4-methylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17429-02-6
Record name 4-Hydroxy-4-methylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-methylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-4-methylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

8-Methyl-1,4-dioxaspiro[4.5]decane-8-ol (650 mg, 3.77 mmol) was dissolved in THF (10 ml), followed by addition of 1N aqueous HCl solution (5 ml), and then the resulting mixture was stirred at room temperature for 6 hours. The resulting reaction liquid was concentrated under reduced pressure, and then extracted with 10% MeOH/MC (20 ml×5). The organic layer was dried over anhydrous sodium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (50% EtOAc/Hexanes), to obtain 443 mg of yellow oil (92%).
Quantity
650 mg
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reactant
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10 mL
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5 mL
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[Compound]
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EtOAc Hexanes
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Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol (1 equiv) in a 2:1 mixture of acetone and water (0.38 M) was added pyridinium p-toluenesulfonate (0.2 equiv).The resulting mixture was refluxed for 8 h. After the reaction was complete, the reaction mixture was cooled to room temperature and concentrated. The residue was purified by silica gel chromatography (0-30% ethyl acetate in petroleum ether) to afford the title compound (86% yield) as a yellow solid. 1H NMR (400 MHz, CHLOROFORM-d1) δ ppm 3.96-3.93 (m, 2H), 2.27-2.25 (m, 1H), 2.25-2.22 (m, 1H), 2.01-1.94 (m, 2H), 1.90-1.82 (m, 2H), 1.38 (s, 3H).
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0 (± 1) mol
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Yield
86%

Synthesis routes and methods III

Procedure details

To a solution of 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol (6.1 g, 35.5 mmol) in THF (200 mL) was added 2 N HCl (32 mL). The resulting mixture was stirred at RT overnight, and then was basified to pH 8.0 by saturated K2CO3 solution. The separated organic layer was concentrated in vacuo and the residue was purified by column chromatography on silica gel (EA:PE=3:20 to 2:3) to afford the title compound as yellow oil (4.1 g, yield: 86.7%).
Quantity
6.1 g
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reactant
Reaction Step One
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Quantity
32 mL
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reactant
Reaction Step One
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Quantity
200 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
86.7%

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